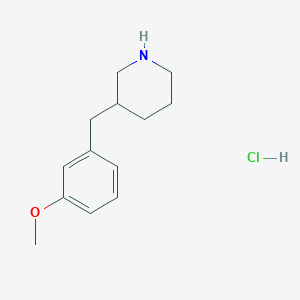

3-(3-Methoxybenzyl)piperidine Hydrochloride

Description

BenchChem offers high-quality 3-(3-Methoxybenzyl)piperidine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Methoxybenzyl)piperidine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[(3-methoxyphenyl)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-15-13-6-2-4-11(9-13)8-12-5-3-7-14-10-12;/h2,4,6,9,12,14H,3,5,7-8,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYQAQRNCIJUOLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588798 | |

| Record name | 3-[(3-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179480-58-1 | |

| Record name | 3-[(3-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Enigmatic Mechanism of 3-(3-Methoxybenzyl)piperidine Hydrochloride: A Review of Current Understanding

While a definitive, detailed mechanism of action for 3-(3-Methoxybenzyl)piperidine Hydrochloride remains to be fully elucidated in publicly available scientific literature, its structural features and the broader context of piperidine-containing compounds suggest a significant potential for interaction with neurological pathways. This technical guide consolidates the current understanding of this compound, primarily as a versatile chemical intermediate in the development of novel therapeutics, and explores the pharmacological landscape of the piperidine scaffold it is built upon.

Currently, 3-(3-Methoxybenzyl)piperidine Hydrochloride is widely recognized as a key building block in the synthesis of a variety of pharmaceutical agents, particularly those targeting neurological disorders.[1] Its utility in this area stems from the privileged nature of the piperidine scaffold in medicinal chemistry. Piperidine is a ubiquitous structural motif found in numerous clinically approved drugs, especially those active against central nervous system (CNS) diseases.[2]

The physicochemical properties of the piperidine ring contribute significantly to its prevalence in drug design. This includes its ability to modulate lipophilicity and water solubility, provide both hydrogen bond donor and acceptor capabilities, and adopt various conformations to fit into the binding pockets of molecular targets.[2] These characteristics are crucial for a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME), and can enhance its ability to cross the blood-brain barrier.[2]

The Piperidine Scaffold: A Gateway to Neurological Targets

The therapeutic potential of piperidine derivatives is vast, with demonstrated activity against a range of biological targets. The specific substitutions on the piperidine ring dictate the compound's pharmacological profile. For instance, various piperidine-containing molecules have been developed as antipsychotics, antidepressants, and anxiolytics.[1][3]

The exploration of piperidine analogs in drug discovery has led to the identification of compounds with high affinity for various receptors, including serotonin (5-HT) and dopamine receptors. For example, AC-90179, a piperidine derivative, acts as an inverse agonist at the 5-HT2A serotonin receptor and an antagonist at the 5-HT2C receptor.[4] Another example is the development of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds as potent and selective dopamine D4 receptor antagonists.[5]

Given that 3-(3-Methoxybenzyl)piperidine Hydrochloride is utilized in neuroscience research to probe neurotransmitter systems, it is plausible that its derivatives may interact with one or more of these critical CNS targets.[1] The methoxybenzyl group attached to the piperidine ring is a common feature in compounds designed to interact with aminergic G-protein coupled receptors.

Future Directions and the Path Forward

The lack of specific data on the mechanism of action of 3-(3-Methoxybenzyl)piperidine Hydrochloride itself presents a clear direction for future research. To elucidate its pharmacological profile, a series of fundamental experiments would be required.

A logical workflow for investigating the mechanism of action of this compound would involve an initial broad screening followed by more focused assays.

Figure 1. A proposed experimental workflow for elucidating the mechanism of action.

Experimental Protocols

1. Receptor Binding Assays:

-

Objective: To identify the primary molecular targets of 3-(3-Methoxybenzyl)piperidine Hydrochloride.

-

Methodology: A competitive radioligand binding assay panel screen would be performed against a broad range of CNS receptors, ion channels, and transporters. This would involve incubating varying concentrations of the compound with cell membranes expressing the target of interest and a radiolabeled ligand with known affinity for that target. The displacement of the radioligand would be measured to determine the binding affinity (Ki) of the test compound.

2. Functional Assays:

-

Objective: To determine the functional activity (e.g., agonist, antagonist, inverse agonist) of the compound at the identified targets.

-

Methodology: Depending on the target identified, appropriate functional assays would be employed. For G-protein coupled receptors (GPCRs), this could involve measuring second messenger accumulation (e.g., cAMP, inositol phosphates) or using reporter gene assays. For ion channels, electrophysiological techniques like patch-clamping would be utilized to measure changes in ion flow.

3. Signaling Pathway Analysis:

-

Objective: To understand the downstream cellular effects of receptor modulation.

-

Methodology: Techniques such as Western blotting or ELISA could be used to measure the phosphorylation status of key signaling proteins downstream of the target receptor (e.g., ERK, Akt).

References

- 1. escales | Virtual tour generated by Panotour [ub.edu]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. AC-90179 - Wikipedia [en.wikipedia.org]

- 5. chemrxiv.org [chemrxiv.org]

Pharmacological Profile of 3-(3-Methoxybenzyl)piperidine Hydrochloride: An In-depth Technical Guide

Notice: Despite a comprehensive search of scientific literature and patent databases, no specific pharmacological data, including receptor binding affinities, in vitro or in vivo efficacy, or detailed experimental protocols for 3-(3-Methoxybenzyl)piperidine Hydrochloride, could be located. The information available is primarily from chemical suppliers, indicating its availability as a research chemical and its potential as a synthetic intermediate.

This guide, therefore, outlines the general context of substituted piperidines in neuroscience research and provides a hypothetical framework for the pharmacological investigation of a novel compound like 3-(3-Methoxybenzyl)piperidine Hydrochloride, based on the profiles of structurally related molecules. This document is intended for researchers, scientists, and drug development professionals.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting the central nervous system (CNS). Its conformational flexibility and ability to present substituents in distinct three-dimensional orientations allow for potent and selective interactions with a variety of receptors and transporters. The introduction of a 3-methoxybenzyl group at the 3-position of the piperidine ring, as in 3-(3-Methoxybenzyl)piperidine Hydrochloride, suggests potential interactions with biogenic amine receptors, such as sigma (σ), dopamine (D), and serotonin (5-HT) receptors, which are common targets for neuropsychiatric drug discovery.

Hypothetical Pharmacological Profile

Based on the pharmacology of structurally analogous compounds, 3-(3-Methoxybenzyl)piperidine Hydrochloride could potentially exhibit activity at one or more of the following targets. The subsequent sections outline the experimental approaches that would be necessary to confirm such a profile.

Potential Primary Targets

-

Sigma (σ) Receptors: Many 3-substituted piperidine derivatives display high affinity for σ₁ and/or σ₂ receptors. These receptors are implicated in a range of cellular functions and are targets for the treatment of neuropathic pain, neurodegenerative diseases, and psychiatric disorders.

-

Dopamine (D) Receptors: The phenylethylamine moiety embedded within the structure of 3-(3-Methoxybenzyl)piperidine suggests a possible interaction with dopamine receptors, particularly the D₂-like family (D₂, D₃, D₄).

-

Serotonin (5-HT) Receptors and Transporter (SERT): Arylpiperidine derivatives are well-known ligands for various serotonin receptor subtypes (e.g., 5-HT₁ₐ, 5-HT₂ₐ) and the serotonin transporter.

Proposed Experimental Protocols for Pharmacological Characterization

To elucidate the pharmacological profile of 3-(3-Methoxybenzyl)piperidine Hydrochloride, a systematic evaluation beginning with in vitro receptor binding and functional assays is required.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of 3-(3-Methoxybenzyl)piperidine Hydrochloride for a panel of CNS receptors and transporters.

Methodology: Radioligand Binding Assays

A general protocol for a competitive radioligand binding assay is described below. This would be adapted for each specific target.

-

Preparation of Cell Membranes: Cell lines stably expressing the human receptor of interest (e.g., σ₁, D₂, 5-HT₂ₐ) are cultured and harvested. The cells are lysed, and the membrane fraction is isolated by centrifugation.

-

Assay Buffer: A buffer specific to the receptor target is prepared, containing appropriate salts and protease inhibitors.

-

Competition Binding:

-

A fixed concentration of a specific radioligand (e.g., [³H]-ditolylguanidine for σ receptors, [³H]-spiperone for D₂ receptors, [³H]-ketanserin for 5-HT₂ₐ receptors) is incubated with the cell membrane preparation.

-

Increasing concentrations of the test compound, 3-(3-Methoxybenzyl)piperidine Hydrochloride, are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a known, unlabeled ligand for the target receptor.

-

-

Incubation and Termination: The reaction mixtures are incubated at a specific temperature for a defined period to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Data Presentation: The binding affinities (Kᵢ values) would be summarized in a table for clear comparison across multiple targets.

| Receptor/Transporter | Radioligand | Kᵢ (nM) of 3-(3-Methoxybenzyl)piperidine HCl |

| σ₁ Receptor | [³H]-(+)-Pentazocine | Data to be determined |

| σ₂ Receptor | [³H]-Ditolyguanidine | Data to be determined |

| Dopamine D₂ Receptor | [³H]-Spiperone | Data to be determined |

| Dopamine D₃ Receptor | [³H]-Spiperone | Data to be determined |

| Serotonin 5-HT₁ₐ Receptor | [³H]-8-OH-DPAT | Data to be determined |

| Serotonin 5-HT₂ₐ Receptor | [³H]-Ketanserin | Data to be determined |

| Serotonin Transporter (SERT) | [³H]-Citalopram | Data to be determined |

| Norepinephrine Transporter (NET) | [³H]-Nisoxetine | Data to be determined |

| Dopamine Transporter (DAT) | [³H]-WIN 35,428 | Data to be determined |

In Vitro Functional Assays

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of 3-(3-Methoxybenzyl)piperidine Hydrochloride at the identified primary target(s).

Methodology: Second Messenger or Reporter Gene Assays

The choice of functional assay depends on the signaling pathway of the target receptor.

-

For G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors:

-

cAMP Assay (for Gₛ- or Gᵢ-coupled receptors): Cells expressing the receptor of interest are treated with the test compound in the presence or absence of a known agonist. Changes in intracellular cyclic adenosine monophosphate (cAMP) levels are measured using techniques like ELISA or HTRF.

-

Calcium Flux Assay (for Gᵩ-coupled receptors): Cells are loaded with a calcium-sensitive fluorescent dye. The addition of the test compound (and/or a reference agonist) triggers changes in intracellular calcium, which are measured using a fluorometric plate reader.

-

-

For ligand-gated ion channels: Electrophysiological techniques like patch-clamp would be used to measure changes in ion flow across the cell membrane in response to the compound.

Data Analysis: Concentration-response curves are generated to determine the half-maximal effective concentration (EC₅₀) for agonists or the half-maximal inhibitory concentration (IC₅₀) for antagonists. The maximal effect (Eₘₐₓ) is also determined.

Data Presentation:

| Target Receptor | Functional Assay | Activity Profile | EC₅₀ / IC₅₀ (nM) | Eₘₐₓ (%) |

| e.g., Dopamine D₂ Receptor | cAMP Assay | e.g., Antagonist | Data to be determined | Data to be determined |

Visualization of Experimental Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the proposed experimental workflow and a hypothetical signaling pathway.

Caption: Proposed experimental workflow for pharmacological characterization.

Caption: Hypothetical antagonistic action at a D₂ receptor.

Conclusion

While specific pharmacological data for 3-(3-Methoxybenzyl)piperidine Hydrochloride is not currently available in the public domain, its chemical structure suggests it is a promising candidate for investigation as a CNS-active agent. The experimental framework outlined in this guide provides a clear path for its comprehensive pharmacological characterization. The discovery of its primary molecular target(s) and functional activity would be the first crucial step in evaluating its potential as a novel therapeutic agent for neurological or psychiatric disorders. Researchers are encouraged to undertake such studies to unlock the therapeutic potential of this and related piperidine derivatives.

An In-Depth Technical Guide to the Physicochemical Properties of 3-(3-Methoxybenzyl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3-Methoxybenzyl)piperidine Hydrochloride is a piperidine derivative of interest in medicinal chemistry and pharmacological research. This document provides a comprehensive overview of its known and predicted physicochemical properties, detailed experimental protocols for their determination, and an exploration of its potential biological activities based on computational predictions. Due to a lack of published experimental data on its specific biological targets, a hypothetical signaling pathway is proposed and visualized to fulfill the requirements of a technical guide for research and development.

Chemical Identity and Structure

IUPAC Name: 3-(3-methoxybenzyl)piperidine;hydrochloride

Synonyms: 3-(3-Methoxy-benzyl)-piperidine hydrochloride

Molecular Formula: C₁₃H₂₀ClNO

Molecular Weight: 241.76 g/mol

Chemical Structure:

Caption: 2D Structure of 3-(3-Methoxybenzyl)piperidine Hydrochloride.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₀ClNO | |

| Molecular Weight | 241.76 g/mol | |

| Physical Form | Solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available | |

| LogP (predicted) | 2.0 | [1] |

Experimental Protocols

Detailed experimental procedures for the determination of key physicochemical properties of piperidine derivatives are outlined below. These are generalized protocols and may require optimization for 3-(3-Methoxybenzyl)piperidine Hydrochloride.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered 3-(3-Methoxybenzyl)piperidine Hydrochloride is packed into a capillary tube to a height of 2-3 mm.[2]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.[2]

-

Measurement: The sample is heated at a controlled rate. For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range. A second, more precise measurement should then be performed with a fresh sample, heating at a slower rate (1-2 °C/min) starting from about 20°C below the approximate melting point.[2][3]

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[4][5]

Solubility Determination (Shake-Flask Method)

Objective: To determine the solubility of the compound in various solvents (e.g., water, ethanol, DMSO).

Methodology:

-

Sample Preparation: An excess amount of 3-(3-Methoxybenzyl)piperidine Hydrochloride is added to a known volume of the selected solvent in a sealed vial.

-

Equilibration: The vial is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the piperidine nitrogen.

Methodology:

-

Sample Preparation: A precisely weighed amount of 3-(3-Methoxybenzyl)piperidine Hydrochloride is dissolved in a known volume of deionized water.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the protonated piperidine has been neutralized.

Predicted Biological Activity and Signaling Pathway

Due to the absence of published experimental data on the biological activity of 3-(3-Methoxybenzyl)piperidine Hydrochloride, computational methods can be employed to predict its potential targets and pharmacological effects.[6][7][8][9] Based on the structural similarity to other benzylpiperidine derivatives, which are known to interact with central nervous system (CNS) targets, a plausible hypothesis is its interaction with dopamine receptors.[10] Specifically, 4-benzylpiperidine acts as a monoamine releasing agent with selectivity for dopamine and norepinephrine.[11]

Hypothetical Target: Dopamine Receptor D2

Predicted Pharmacological Action: Antagonist

The following diagram illustrates a hypothetical signaling pathway involving the D2 dopamine receptor, which could be modulated by 3-(3-Methoxybenzyl)piperidine Hydrochloride. This is a predictive model and requires experimental validation.

Caption: Predicted Antagonistic Action on the Dopamine D2 Receptor Pathway.

Synthesis Workflow

A general synthetic route to 3-substituted piperidines often involves the reduction of the corresponding substituted pyridine. The following workflow outlines a plausible synthesis for 3-(3-Methoxybenzyl)piperidine Hydrochloride.

Caption: Plausible Synthetic Workflow for the Target Compound.

Conclusion

This technical guide consolidates the available and predicted information on the physicochemical properties of 3-(3-Methoxybenzyl)piperidine Hydrochloride. While there is a notable absence of experimentally verified data for several key parameters and its biological activity, the provided protocols and predictive models offer a foundational framework for researchers and drug development professionals. Further experimental investigation is crucial to validate the predicted properties and to elucidate the actual pharmacological profile of this compound. The presented hypothetical signaling pathway serves as a starting point for such investigations, grounded in the established pharmacology of structurally related benzylpiperidine derivatives.

References

- 1. PubChemLite - 3-(3-methoxyphenyl)piperidine hydrochloride (C12H17NO) [pubchemlite.lcsb.uni.lu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. davjalandhar.com [davjalandhar.com]

- 6. clinmedkaz.org [clinmedkaz.org]

- 7. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]

- 9. researchgate.net [researchgate.net]

- 10. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: 3-(3-Methoxybenzyl)piperidine Hydrochloride (CAS: 19725-18-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential biological significance of 3-(3-Methoxybenzyl)piperidine Hydrochloride. The information is curated for professionals in research and drug development, with a focus on structured data, experimental context, and logical workflows.

Core Properties and Physicochemical Data

3-(3-Methoxybenzyl)piperidine Hydrochloride is a piperidine derivative. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals targeting the central nervous system (CNS) and other biological systems. The addition of a 3-methoxybenzyl group suggests potential interactions with various biological receptors.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 19725-18-9 | N/A |

| Molecular Formula | C₁₂H₁₈ClNO | N/A |

| Molecular Weight | 227.73 g/mol | N/A |

| Melting Point | 138 °C | N/A |

| Appearance | Solid | N/A |

Toxicology and Safety

| Hazard Statement | Description |

| H317 | May cause an allergic skin reaction. |

| H319 | Causes serious eye irritation. |

| Precautionary Statement | Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. |

Synthesis and Experimental Protocols

The synthesis of 3-arylpiperidines can be achieved through various synthetic routes. One relevant approach involves the construction of the piperidine ring following the introduction of the aryl moiety.

General Synthesis of 3-Arylpiperidines

A plausible synthetic pathway for 3-arylpiperidines, including the methoxybenzyl derivative, starts from a substituted phenylacetonitrile. This method involves the formation of a glutaric acid derivative, which is then cyclized to form an imide, and subsequently reduced to the target piperidine.

Experimental Protocol: Synthesis of 1-Alkyl-3-(3-methoxyphenyl)piperidine

This protocol is adapted from a general method for 3-arylpiperidine synthesis and provides a logical pathway to the target compound class.

-

Alkylation of Phenylacetonitrile: (3-Methoxyphenyl)acetonitrile is treated with the tetrahydropyranyl (THP) ether of 3-bromo-1-propanol in the presence of a strong base (e.g., sodium amide) to yield 2-(3-methoxyphenyl)-5-(tetrahydropyranyloxy)pentanenitrile.

-

Oxidation and Saponification: The nitrile from the previous step is subjected to chromic acid oxidation, followed by saponification to yield 2-(3-methoxyphenyl)glutaric acid.

-

Imide Formation: The resulting glutaric acid is treated with a dehydrating agent (e.g., acetic anhydride) to form the corresponding anhydride. This anhydride is then reacted with an alkylamine (e.g., methylamine) to produce the N-alkyl-3-(3-methoxyphenyl)glutarimide.

-

Reduction to Piperidine: The glutarimide is reduced using a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), to yield the final 1-alkyl-3-(3-methoxyphenyl)piperidine.

-

Salt Formation: The free base is then treated with hydrochloric acid to form the hydrochloride salt.

Synthesis Workflow Diagram

Caption: General synthetic workflow for 3-(3-Methoxybenzyl)piperidine HCl.

Pharmacology and Mechanism of Action (Hypothesized)

While direct pharmacological data for 3-(3-Methoxybenzyl)piperidine Hydrochloride is limited in publicly available literature, the structural motifs present in the molecule allow for a strong hypothesis regarding its biological target. Piperidine derivatives are well-known ligands for sigma receptors. The sigma-1 receptor, in particular, is a frequent target for compounds with a piperidine ring linked to an aromatic system.

Hypothesized Target: Sigma-1 Receptor (σ₁R)

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface.[1] It is not a classical G protein-coupled receptor or ion channel but rather a modulator of various signaling processes, particularly in response to cellular stress.[2] Ligands for the sigma-1 receptor can act as either agonists or antagonists, leading to different downstream effects.

Sigma-1 Receptor Signaling Pathway

Activation of the sigma-1 receptor by an agonist ligand leads to its dissociation from the binding immunoglobulin protein (BiP), an ER chaperone.[2] The activated sigma-1 receptor can then modulate the activity of several effector proteins, including the inositol trisphosphate receptor (IP₃R), thereby influencing calcium signaling between the ER and mitochondria. This modulation plays a crucial role in maintaining cellular homeostasis, neuroprotection, and regulating neuronal excitability.

Caption: Hypothesized Sigma-1 receptor signaling pathway activation.

Conclusion

3-(3-Methoxybenzyl)piperidine Hydrochloride is a compound of interest for researchers in medicinal chemistry and pharmacology. Its structural similarity to known sigma-1 receptor ligands suggests it may be a valuable tool for studying the roles of this receptor in CNS disorders and other pathologies. The synthetic routes available for 3-arylpiperidines provide a solid foundation for its preparation and the development of related analogs. Further investigation is required to definitively elucidate its pharmacological profile, including binding affinities, functional activity, and in vivo efficacy.

References

Technical Whitepaper: 3-(3-Methoxybenzyl)piperidine Hydrochloride

InChIKey: YYQAQRNCIJUOLX-UHFFFAOYSA-N

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3-Methoxybenzyl)piperidine hydrochloride is a substituted piperidine derivative with potential applications in neuroscience research and as a key intermediate in the synthesis of novel therapeutics. This document provides a comprehensive overview of its chemical properties, potential synthetic routes, and prospective biological activities based on structurally related compounds. Due to the limited publicly available data on this specific molecule, this paper draws upon established methodologies for the synthesis and evaluation of analogous piperidine-based compounds to provide a foundational guide for researchers.

Chemical and Physical Properties

A summary of the known chemical and physical properties for 3-(3-Methoxybenzyl)piperidine hydrochloride is presented in Table 1.

| Property | Value |

| IUPAC Name | 3-(3-methoxybenzyl)piperidine hydrochloride |

| InChIKey | YYQAQRNCIJUOLX-UHFFFAOYSA-N |

| Molecular Formula | C₁₃H₂₀ClNO |

| Molecular Weight | 241.76 g/mol |

| Canonical SMILES | COC1=CC=CC(=C1)CC2CCCNC2.Cl |

| Appearance | Solid (predicted) |

| Solubility | Soluble in water and polar organic solvents (predicted) |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Chemo-enzymatic Dearomatization

This proposed synthesis involves a three-step process starting from 3-(3-methoxyphenyl)pyridine, as illustrated in the workflow diagram below.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical adaptation based on the synthesis of similar compounds and should be optimized for safety and efficiency in a laboratory setting.[1][2]

Step 1: Partial Reduction of 3-(3-methoxyphenyl)pyridine

-

To a solution of 3-(3-methoxyphenyl)pyridine in a suitable solvent (e.g., methanol), add an N-protecting group reagent (e.g., Boc anhydride).

-

Cool the reaction mixture to 0°C.

-

Slowly add sodium borohydride (NaBH₄) in portions while maintaining the temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-protected 1,2,3,6-tetrahydropyridine intermediate.

Step 2: Rhodium-Catalyzed Asymmetric Carbometalation

-

In a glovebox, combine the N-protected tetrahydropyridine intermediate, a rhodium precursor (e.g., [Rh(cod)Cl]₂), a chiral phosphine ligand (e.g., a BINAP derivative), and 3-methoxybenzylboronic acid in a dry, degassed solvent (e.g., 1,4-dioxane).

-

Seal the reaction vessel and heat to the desired temperature (e.g., 80-100°C).

-

Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and purify the product by column chromatography on silica gel to obtain the 3-substituted tetrahydropyridine.

Step 3: Reduction and Deprotection

-

Dissolve the 3-substituted tetrahydropyridine in a suitable solvent (e.g., ethanol or methanol).

-

Add a palladium on carbon (Pd/C) catalyst.

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously.

-

Monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, filter the mixture through Celite to remove the catalyst.

-

If an N-Boc protecting group was used, it can be removed by treating the product with a strong acid (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane).

-

Concentrate the solution to obtain the crude 3-(3-methoxybenzyl)piperidine.

Step 4: Salt Formation

-

Dissolve the crude 3-(3-methoxybenzyl)piperidine in a minimal amount of a suitable solvent (e.g., diethyl ether).

-

Add a solution of hydrochloric acid in diethyl ether dropwise with stirring.

-

Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-(3-methoxybenzyl)piperidine hydrochloride as a solid.

Potential Biological Activity and Signaling Pathways

The biological activity of 3-(3-methoxybenzyl)piperidine hydrochloride has not been explicitly reported. However, the piperidine scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to interact with a variety of biological targets, particularly within the central nervous system (CNS).[3][4]

Structure-Activity Relationship (SAR) Insights

Studies on structurally related 3-substituted piperidine derivatives suggest that the nature and position of the substituent on the benzyl ring, as well as the substitution on the piperidine nitrogen, are critical for biological activity. For instance, in a series of 3-methyl-4-(N-phenyl amido)piperidines, variations in these positions led to significant differences in analgesic potency and duration of action.[3] The 3-methoxy substitution on the benzyl ring of the title compound may influence its binding affinity and selectivity for various receptors.

Potential Neurological Targets

Based on the pharmacology of similar compounds, 3-(3-methoxybenzyl)piperidine hydrochloride could potentially interact with several neurotransmitter systems. The structurally related compound, cis-3-[(2-methoxybenzyl)amino]-2-phenylpiperidine, is a potent and selective NK1 receptor antagonist.[5] Other piperidine derivatives have shown affinity for dopamine and serotonin receptors and transporters.[4]

A hypothetical signaling pathway that could be modulated by a piperidine-based CNS-active compound is depicted below.

Quantitative Data

As of the date of this publication, there is no publicly available quantitative biological data (e.g., IC₅₀, Kᵢ, EC₅₀) for 3-(3-Methoxybenzyl)piperidine hydrochloride. Researchers are encouraged to perform in vitro binding and functional assays against a panel of CNS targets to elucidate its pharmacological profile. Table 2 provides a template for the presentation of such future findings.

| Target | Assay Type | Result (e.g., Kᵢ, IC₅₀) |

| Dopamine Transporter (DAT) | Radioligand Binding | Data not available |

| Serotonin Transporter (SERT) | Radioligand Binding | Data not available |

| Norepinephrine Transporter (NET) | Radioligand Binding | Data not available |

| Dopamine D₂ Receptor | Radioligand Binding | Data not available |

| Serotonin 5-HT₁ₐ Receptor | Radioligand Binding | Data not available |

| NK₁ Receptor | Radioligand Binding | Data not available |

Conclusion

3-(3-Methoxybenzyl)piperidine hydrochloride represents an under-investigated molecule with potential for the development of novel CNS-active agents. This whitepaper provides a foundational understanding of its chemical properties and outlines a plausible synthetic strategy based on modern catalytic methods. The provided framework for biological evaluation and data presentation is intended to guide future research efforts. Further investigation into the synthesis, characterization, and pharmacological profiling of this compound is warranted to fully explore its therapeutic potential.

References

- 1. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 3. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel (bisarylmethoxy)butylpiperidine analogues as neurotransmitter transporter inhibitors with activity at dopamine receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, in vitro binding profile, and autoradiographic analysis of [3H]-cis-3-[(2-methoxybenzyl)amino]-2-phenylpiperidine, a highly potent and selective nonpeptide substance P receptor antagonist radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Profile of 3-(3-Methoxybenzyl)piperidine Hydrochloride: A Technical Overview

For Immediate Release

SMILES String: COC1=CC=CC(CC2CNCCC2)=C1.Cl

This technical guide serves to consolidate the currently available information on 3-(3-Methoxybenzyl)piperidine Hydrochloride for researchers, scientists, and drug development professionals. Despite its availability from various chemical suppliers, a comprehensive public-domain repository of its biological activity, detailed experimental protocols, and specific signaling pathway interactions remains elusive. This document provides the foundational chemical information and outlines the general context of piperidine derivatives in drug discovery, highlighting the knowledge gaps for this specific molecule.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C13H20ClNO | N/A |

| Molecular Weight | 241.76 g/mol | N/A |

| Canonical SMILES | COC1=CC=CC(CC2CNCCC2)=C1.Cl | N/A |

| InChI Key | YYQAQRNCIJUOLX-UHFFFAOYSA-N | N/A |

Synthesis and General Context

The synthesis of 3-substituted piperidines is a well-established area of organic chemistry. Typical synthetic routes involve the reduction of corresponding pyridine precursors or through various cyclization strategies. While a specific, detailed experimental protocol for the synthesis of 3-(3-Methoxybenzyl)piperidine Hydrochloride is not published in peer-reviewed literature, a general synthetic approach can be conceptualized.

The logical workflow for a potential synthesis is outlined below. This diagram represents a generalized pathway and does not reflect a specific published experimental protocol.

Caption: A potential synthetic pathway for 3-(3-Methoxybenzyl)piperidine Hydrochloride.

Biological Activity and Signaling Pathways: A Knowledge Gap

A thorough search of scientific literature and databases reveals a significant lack of specific biological data for 3-(3-Methoxybenzyl)piperidine Hydrochloride. While the broader class of piperidine derivatives is known to interact with a wide range of biological targets, including but not limited to G-protein coupled receptors (GPCRs), ion channels, and enzymes, no such data has been published for this particular molecule.

Therefore, it is not possible to provide a summary of quantitative data, detailed experimental protocols for biological assays, or diagrams of signaling pathways in which 3-(3-Methoxybenzyl)piperidine Hydrochloride is involved.

Future Directions

The absence of public data on the biological effects of 3-(3-Methoxybenzyl)piperidine Hydrochloride presents an opportunity for novel research. Future studies could involve:

-

High-Throughput Screening: To identify potential biological targets.

-

In vitro and in vivo assays: To characterize its pharmacological profile, including efficacy, potency, and toxicity.

-

Mechanism of Action Studies: To elucidate the specific signaling pathways it may modulate.

This technical guide underscores the current state of knowledge regarding 3-(3-Methoxybenzyl)piperidine Hydrochloride. While its chemical identity is established, its biological role remains to be discovered, making it a compound of interest for exploratory research in drug discovery and chemical biology.

Potential Therapeutic Targets of 3-(3-Methoxybenzyl)piperidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3-Methoxybenzyl)piperidine hydrochloride is a synthetic compound belonging to the benzylpiperidine class of molecules. The piperidine moiety is a prevalent scaffold in numerous centrally acting pharmaceuticals, suggesting its potential to interact with a variety of neurological targets. While specific pharmacological data for 3-(3-Methoxybenzyl)piperidine hydrochloride is not extensively available in the public domain, the known activities of structurally related benzylpiperidine derivatives suggest that its potential therapeutic targets likely include dopamine receptors, serotonin receptors, N-methyl-D-aspartate (NMDA) receptors, and sigma receptors. This technical guide outlines the putative therapeutic targets, provides detailed experimental protocols for their characterization, and presents relevant signaling pathways and experimental workflows.

Potential Therapeutic Targets

Based on the pharmacology of analogous compounds, 3-(3-Methoxybenzyl)piperidine hydrochloride is hypothesized to interact with the following central nervous system (CNS) targets. The specific binding affinities and functional activities would need to be determined experimentally.

| Target Class | Specific Receptors/Subtypes | Potential Therapeutic Indication(s) |

| Dopamine Receptors | D2, D3, D4 | Schizophrenia, Parkinson's disease, depression |

| Serotonin Receptors | 5-HT1A, 5-HT2A, 5-HT7 | Anxiety, depression, psychosis |

| NMDA Receptors | NR1/NR2B subtypes | Neurodegenerative diseases, pain, depression |

| Sigma Receptors | σ1, σ2 | Neuropathic pain, neuroprotection, psychiatric disorders |

Experimental Protocols

The following protocols are detailed methodologies for determining the binding affinity and functional activity of 3-(3-Methoxybenzyl)piperidine hydrochloride at its potential therapeutic targets.

Radioligand Binding Assays

Radioligand binding assays are essential for determining the affinity (Ki) of a test compound for a specific receptor.

2.1.1. Dopamine D2/D3 Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of 3-(3-Methoxybenzyl)piperidine hydrochloride for dopamine D2 and D3 receptors.

-

Materials:

-

Cell membranes from HEK293 cells stably expressing human D2 or D3 receptors.

-

Radioligand: [³H]Spiperone or [³H]7-OH-DPAT.

-

Non-specific binding control: Haloperidol (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Test Compound: 3-(3-Methoxybenzyl)piperidine hydrochloride dissolved in a suitable solvent (e.g., DMSO).

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add assay buffer, cell membranes, and either the test compound, buffer (for total binding), or non-specific binding control.

-

Initiate the binding reaction by adding the radioligand at a concentration close to its Kd.

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filters, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2.1.2. Serotonin 5-HT1A Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of 3-(3-Methoxybenzyl)piperidine hydrochloride for the serotonin 5-HT1A receptor.

-

Materials:

-

Cell membranes from CHO or HEK293 cells expressing human 5-HT1A receptors.

-

Radioligand: [³H]8-OH-DPAT.

-

Non-specific binding control: Serotonin (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

-

-

Procedure and Data Analysis: Follow the same general procedure as described for the dopamine receptor binding assay (Section 2.1.1).

Functional Assays

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor.

2.2.1. cAMP Accumulation Assay (for Gs or Gi-coupled receptors)

-

Objective: To assess the functional activity of 3-(3-Methoxybenzyl)piperidine hydrochloride at Gs or Gi-coupled receptors (e.g., Dopamine D1-like or D2-like receptors).

-

Materials:

-

Whole cells expressing the receptor of interest.

-

Agonist (e.g., dopamine for dopamine receptors).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Phosphodiesterase inhibitor (e.g., IBMX).

-

-

Procedure:

-

Plate cells in a suitable microplate and allow them to adhere.

-

Pre-treat the cells with the test compound at various concentrations (for antagonist mode) or treat with the test compound alone (for agonist mode).

-

Stimulate the cells with a known agonist (for antagonist mode).

-

Incubate for a specified time to allow for cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Agonist mode: Plot cAMP levels against the log of the test compound concentration to determine the EC50.

-

Antagonist mode: Plot the response to the agonist against the log of the test compound concentration to determine the IC50.

-

2.2.2. β-Arrestin Recruitment Assay

-

Objective: To measure the recruitment of β-arrestin to a G protein-coupled receptor upon activation by the test compound.

-

Materials:

-

Cell line co-expressing the receptor of interest fused to a bioluminescent or fluorescent donor (e.g., Renilla luciferase, RLuc) and β-arrestin fused to an acceptor (e.g., Green Fluorescent Protein, GFP).

-

Substrate for the donor (e.g., coelenterazine).

-

-

Procedure:

-

Plate the cells in a white, clear-bottom microplate.

-

Treat the cells with varying concentrations of the test compound.

-

Add the substrate for the donor molecule.

-

Measure the light emission at two wavelengths corresponding to the donor and acceptor using a plate reader capable of detecting Bioluminescence Resonance Energy Transfer (BRET) or Förster Resonance Energy Transfer (FRET).

-

-

Data Analysis:

-

Calculate the BRET or FRET ratio (acceptor emission / donor emission).

-

Plot the ratio against the logarithm of the test compound concentration and fit a dose-response curve to determine the EC50.

-

2.2.3. NMDA Receptor Antagonism Assay (Calcium Influx)

-

Objective: To determine the inhibitory effect of 3-(3-Methoxybenzyl)piperidine hydrochloride on NMDA receptor-mediated calcium influx.

-

Materials:

-

Primary neuronal cultures or a cell line expressing NMDA receptors (e.g., HEK293 cells co-transfected with NR1 and NR2B subunits).

-

NMDA and glycine (co-agonists).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

-

Procedure:

-

Load the cells with the calcium-sensitive dye.

-

Pre-incubate the cells with various concentrations of the test compound.

-

Stimulate the cells with a mixture of NMDA and glycine.

-

Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity over time using a fluorescence plate reader or microscope.

-

-

Data Analysis:

-

Calculate the peak fluorescence response for each concentration of the test compound.

-

Plot the percentage of inhibition of the agonist-induced calcium response against the logarithm of the test compound concentration to determine the IC50.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows relevant to the characterization of 3-(3-Methoxybenzyl)piperidine hydrochloride.

The Multifaceted Biological Activities of Substituted Benzylpiperidine Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of substituted benzylpiperidine derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals. This guide details the diverse pharmacological activities of this privileged scaffold, from neurodegenerative disease modulation to anticancer properties, supported by quantitative data, detailed experimental protocols, and visualized biological pathways.

The N-benzylpiperidine motif is a cornerstone in medicinal chemistry, recognized for its structural flexibility and three-dimensional character that allows for potent and selective interactions with a wide array of biological targets.[1][2] This versatile scaffold is present in numerous approved drugs and clinical candidates, underscoring its significance in modern drug discovery.[1][2] This technical guide provides a thorough examination of the biological activities of substituted benzylpiperidine derivatives, with a focus on their applications in neurodegenerative diseases, particularly Alzheimer's disease, as well as their roles as modulators of key enzymes and receptors in the central nervous system (CNS).

I. Cholinesterase Inhibition: A Therapeutic Strategy for Alzheimer's Disease

A primary focus of research on benzylpiperidine derivatives has been their development as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine.[3][4] The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes to cognitive deficits, making cholinesterase inhibitors a key therapeutic strategy.[5][6]

Substituted benzylpiperidine derivatives have emerged as potent inhibitors of both AChE and BuChE.[5][6][7] The N-benzyl group is a critical pharmacophoric element, often engaging in cation-π interactions within the active site of the cholinesterase enzymes.[8] Modifications to the benzyl ring and the piperidine core have been extensively explored to optimize inhibitory potency and selectivity.[7]

Quantitative Data on Cholinesterase Inhibition

The following table summarizes the in vitro inhibitory activities of selected substituted benzylpiperidine derivatives against AChE and BuChE.

| Compound | Target Enzyme | IC50 (µM) | Source |

| Donepezil (reference) | AChE | - | [6] |

| Compound 4a | AChE | 2.08 ± 0.16 | [6] |

| BuChE | 7.41 ± 0.44 | [6] | |

| Compound 8 | AChE | 0.064 ± 0.001 | [9] |

| MAO-A | 2.55 ± 0.02 | [9] | |

| MAO-B | 1.47 ± 0.06 | [9] | |

| Compound 15b | eeAChE | 0.39 ± 0.11 | [7] |

| huAChE | 1.49 ± 0.43 | [7] | |

| huBChE | 1.33 ± 0.55 | [7] | |

| Compound 15j | eqBChE | 0.16 ± 0.04 | [7] |

| huAChE | 1.25 ± 0.48 | [7] | |

| huBChE | 0.66 ± 0.22 | [7] | |

| Compound 19 | AChE | - | [5] |

| BuChE | 26.78 ± 0.81 | [5] | |

| Compound 21 | BuChE | 6.16 ± 0.29 | [5] |

eeAChE: Electric eel AChE; eqBChE: Equine serum BChE; huAChE: Human AChE; huBChE: Human BChE.

II. Modulation of Other CNS Targets

Beyond cholinesterase inhibition, substituted benzylpiperidine derivatives have demonstrated significant activity at other key CNS targets, highlighting their potential for treating a range of neurological and psychiatric disorders.

A. Monoamine Oxidase (MAO) Inhibition

Certain benzylpiperidine-derived hydrazones have been identified as dual inhibitors of monoamine oxidases (MAO-A and MAO-B) and AChE.[9] This dual activity is particularly relevant for the treatment of neurodegenerative diseases where monoaminergic deficits also play a role.

B. Sigma Receptor Modulation

Substituted 4-benzylpiperidine and 1-benzylpiperazine derivatives have been shown to be high-affinity ligands for sigma (σ) receptors, with a preference for the σ1 subtype.[10][11] Sigma receptors are implicated in various CNS functions, including neuroprotection and pain modulation.[3]

C. Monoacylglycerol Lipase (MAGL) Inhibition

A class of benzylpiperidine and benzylpiperazine-based compounds has been optimized as reversible inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of the endocannabinoid 2-arachidonoylglycerol.[12][13] MAGL inhibitors are being investigated for their anti-inflammatory, analgesic, and neuroprotective properties.[12][13]

III. Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activity of substituted benzylpiperidine derivatives.

A. Synthesis of Substituted Benzylpiperidine Derivatives

The synthesis of these derivatives typically involves standard organic chemistry techniques. A common method is the N-alkylation of a piperidine or substituted piperidine with a suitable benzyl halide.[8] Another approach is the N-acylation of piperidine with a substituted benzoyl chloride to form 1-benzoylpiperidine derivatives.[8]

A representative synthetic scheme for benzylpiperidine derivatives targeting MAGL involves a multi-step process starting from commercially available materials, including reactions such as nucleophilic aromatic substitution and cross-coupling reactions.[12]

Caption: Generalized synthetic workflow for benzylpiperidine derivatives.[12]

B. In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of compounds against AChE and BuChE is commonly determined using a spectrophotometric method described by Ellman.[3][5][8]

Principle: The enzyme hydrolyzes its substrate (acetylthiocholine for AChE or butyrylthiocholine for BuChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is quantified by measuring its absorbance at 412 nm.[3][8]

References

- 1. researchgate.net [researchgate.net]

- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. usiena-air.unisi.it [usiena-air.unisi.it]

- 13. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its prevalence in a vast number of FDA-approved drugs and biologically active compounds has earned it the esteemed title of a "privileged scaffold." This guide provides a comprehensive technical overview of the pivotal role of the piperidine motif in drug discovery and development, detailing its physicochemical properties, diverse pharmacological applications, and the synthetic strategies employed to harness its therapeutic potential.

The Physicochemical and Pharmacokinetic Advantages of the Piperidine Scaffold

The enduring success of the piperidine scaffold in drug design is not coincidental. Its inherent structural and physicochemical properties offer a unique combination of advantages that medicinal chemists leverage to optimize drug candidates.

The piperidine ring is a saturated heterocycle, granting it significant conformational flexibility.[1] This allows piperidine-containing molecules to adapt their three-dimensional shape to fit optimally into the binding pockets of biological targets, enhancing potency and selectivity.[2] The nitrogen atom within the ring is typically a weak base (pKa of the conjugate acid is around 11.22), allowing it to be protonated at physiological pH.[1] This basicity is crucial for forming ionic interactions with acidic residues in protein targets and can significantly influence a drug's solubility and pharmacokinetic profile.

From a pharmacokinetic perspective, the piperidine motif often enhances a molecule's "drug-likeness." Its presence can improve metabolic stability, facilitate transport across biological membranes, and lead to more favorable absorption, distribution, metabolism, and excretion (ADME) properties, often with reduced toxicity.[2]

Therapeutic Applications of Piperidine-Containing Drugs

The versatility of the piperidine scaffold is evident in the broad spectrum of therapeutic areas where piperidine-containing drugs have made a significant impact. These range from central nervous system (CNS) disorders to cancer and infectious diseases.[2][3]

Central Nervous System Disorders

The piperidine ring is a common feature in drugs targeting the CNS. Its ability to cross the blood-brain barrier and interact with various neurotransmitter receptors makes it a valuable scaffold for treating a range of neurological and psychiatric conditions.

-

Alzheimer's Disease: Donepezil, a piperidine derivative, is a cornerstone in the symptomatic treatment of Alzheimer's disease.[2] It acts as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, donepezil increases the levels of acetylcholine in the brain, which is associated with improved cognitive function.[4]

-

Attention-Deficit/Hyperactivity Disorder (ADHD): Methylphenidate, widely known by its trade name Ritalin, is a psychostimulant containing a piperidine ring that is commonly prescribed for ADHD.[5] It functions by blocking the reuptake of dopamine and norepinephrine in the brain, increasing the levels of these neurotransmitters in the synaptic cleft.

Oncology

The piperidine scaffold is increasingly being incorporated into the design of novel anticancer agents. These compounds exert their effects through diverse mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and direct interaction with DNA.[6]

Several piperidine derivatives have demonstrated potent cytotoxic activity against a variety of cancer cell lines. The table below summarizes the in vitro anticancer activity of selected piperidine-containing compounds.

| Compound/Drug | Cancer Cell Line | IC50/GI50 (µM) | Reference |

| DTPEP | MCF-7 (Breast) | 0.8 | [6] |

| DTPEP | MDA-MB-231 (Breast) | 1.2 | [6] |

| Compound 17a | PC3 (Prostate) | 0.81 | [7] |

| Compound 16 | 786-0 (Kidney) | 0.4 (GI50) | [6] |

| Piperine | OVCAR3 (Ovarian) | >87.6 | |

| Piperine | B16 (Melanoma) | 69.9 | |

| Piperine | HCT-8 (Colon) | 66.0 |

Enzyme Inhibition

Beyond cholinesterase inhibition, piperidine derivatives have been developed as potent inhibitors of a wide range of other enzymes implicated in various diseases. The structural features of the piperidine ring can be tailored to achieve high affinity and selectivity for the active site of a target enzyme. The following table presents the inhibitory activity of several piperidine derivatives against different enzymes.

| Compound | Target Enzyme | IC50/Ki Value | Reference |

| Donepezil | Acetylcholinesterase (AChE) | 5.7 nM (IC50) | [8] |

| 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) | Acetylcholinesterase (AChE) | 0.56 nM (IC50) | [9] |

| Compound 5d | Acetylcholinesterase (AChE) | 13 nM (IC50) | [10] |

| Compound 4m | Butyrylcholinesterase (BChE) | 92 nM (IC50) | [11] |

| Compound N6 | Butyrylcholinesterase (BChE) | 13.5 µM (IC50) | [12] |

| Compound 4 | Histamine H3 Receptor | 3.17 nM (Ki) | [13] |

| Compound 5 | Sigma-1 Receptor | 3.64 nM (Ki) | [13] |

| (+)-8 | Farnesyltransferase (FTase) | 1.9 nM (IC50) | [14] |

Key Signaling Pathways Modulated by Piperidine Derivatives

Many piperidine-containing drugs exert their therapeutic effects by modulating critical intracellular signaling pathways that regulate cell growth, proliferation, survival, and inflammation. Understanding these pathways is crucial for rational drug design and for elucidating the mechanisms of action of these compounds.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism.[6] Its aberrant activation is a hallmark of many cancers. Several piperidine derivatives have been shown to inhibit this pathway, leading to cancer cell death.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation, immunity, and cell survival.[7] Chronic activation of this pathway is associated with various inflammatory diseases and cancers. Certain piperidine compounds have been shown to suppress NF-κB activation.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many human cancers, promoting cell proliferation, survival, and angiogenesis.[15] The development of STAT3 inhibitors is a promising strategy for cancer therapy, and some piperidine derivatives have shown potential in this area.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the synthesis and biological evaluation of piperidine derivatives.

Synthesis of Piperidine Derivatives via Reductive Amination

Reductive amination is a versatile and widely used method for the synthesis of substituted piperidines. This one-pot reaction involves the formation of an imine or enamine intermediate from an aldehyde or ketone and an amine, followed by its reduction to the corresponding amine.

General Workflow for Reductive Amination:

Detailed Protocol for the Synthesis of N-Benzylpiperidine:

-

Materials: Piperidine, benzaldehyde, sodium triacetoxyborohydride (NaBH(OAc)₃), dichloromethane (DCM), saturated aqueous sodium bicarbonate solution, anhydrous magnesium sulfate, rotary evaporator, magnetic stirrer, and standard laboratory glassware.

-

Procedure:

-

To a solution of piperidine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask is added benzaldehyde (1.0 eq).

-

The mixture is stirred at room temperature for 30 minutes.

-

Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

-

The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

-

The layers are separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel to afford pure N-benzylpiperidine.

-

Evaluation of Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol for MTT Assay:

-

Materials: 96-well plates, cancer cell lines, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT solution (5 mg/mL in PBS), dimethyl sulfoxide (DMSO), and a microplate reader.

-

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the piperidine test compounds in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration.

-

Cholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a simple, rapid, and sensitive colorimetric assay for measuring cholinesterase activity. It is based on the hydrolysis of acetylthiocholine by acetylcholinesterase to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion.

Protocol for Cholinesterase Inhibition Assay:

-

Materials: 96-well plates, acetylcholinesterase (AChE) enzyme, acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), phosphate buffer (pH 8.0), piperidine test compounds, and a microplate reader.

-

Procedure:

-

In a 96-well plate, add 25 µL of 15 mM ATCI solution, 125 µL of 3 mM DTNB solution, and 50 µL of phosphate buffer (pH 8.0).

-

Add 25 µL of the piperidine test compound solution at various concentrations.

-

Initiate the reaction by adding 25 µL of 0.22 U/mL AChE solution.

-

Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader in kinetic mode.

-

The rate of the reaction is calculated from the change in absorbance over time.

-

The percentage of inhibition is calculated for each concentration of the test compound relative to the control (without inhibitor).

-

The IC50 value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration.

-

Conclusion

The piperidine scaffold continues to be a remarkably fruitful source of inspiration for medicinal chemists. Its inherent physicochemical properties, coupled with its synthetic tractability, have solidified its position as a truly privileged structure in drug discovery. The diverse range of biological activities exhibited by piperidine-containing compounds, from modulating CNS function to combating cancer, ensures that this simple heterocycle will remain a central focus of research and development efforts for the foreseeable future. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the piperidine scaffold is poised to be at the heart of the next generation of innovative therapeutics.

References

- 1. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20150051400A1 - A process for the preparation of methylphenidate hydrochloride and its intermediates thereof - Google Patents [patents.google.com]

- 4. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. myexperiment.org [myexperiment.org]

- 14. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 3-(3-Methoxybenzyl)piperidine Hydrochloride for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3-Methoxybenzyl)piperidine Hydrochloride is a piperidine derivative with significant potential in neuroscience research. The piperidine scaffold is a well-established pharmacophore present in numerous centrally active drugs, and its derivatives are actively investigated for their modulatory effects on various neurotransmitter systems. This technical guide provides a comprehensive overview of the chemical properties, synthesis, potential mechanisms of action, and applications of 3-(3-Methoxybenzyl)piperidine Hydrochloride in neuroscience. It is intended to serve as a valuable resource for researchers exploring novel therapeutic agents for neurological and psychiatric disorders. While specific experimental data for this exact compound is limited in publicly available literature, this guide consolidates information on closely related analogues and provides representative experimental protocols to facilitate further investigation.

Chemical Properties

3-(3-Methoxybenzyl)piperidine Hydrochloride is a solid organic compound. Its chemical structure consists of a piperidine ring substituted at the 3-position with a benzyl group, which in turn is substituted at the 3-position with a methoxy group. The hydrochloride salt form enhances its solubility in aqueous solutions, a desirable property for in vitro and in vivo studies.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉NO・HCl | ChemScene[1] |

| Molecular Weight | 241.76 g/mol | - |

| CAS Number | 179480-58-1 | - |

| Appearance | Solid | - |

| Purity | ≥97% | ChemScene[1] |

| Storage | 4°C, protect from light | ChemScene[1] |

| SMILES | COC1=CC(=CC=C1)CC2CNCCC2.Cl | - |

| InChI Key | GQKSLDMVANTJRX-UHFFFAOYSA-N | CymitQuimica[2] |

Synthesis

The synthesis of 3-(3-Methoxybenzyl)piperidine Hydrochloride can be approached through several synthetic routes common for 3-substituted piperidines. A plausible and frequently employed method involves the catalytic hydrogenation of a corresponding substituted pyridine precursor.[3][4]

Representative Synthetic Protocol: Catalytic Hydrogenation of a Pyridine Precursor

This protocol describes a general method for the synthesis of 3-substituted piperidines from a pyridine derivative, which can be adapted for 3-(3-Methoxybenzyl)piperidine.[5][6]

Step 1: Preparation of the Pyridine Precursor

The synthesis would likely start from a commercially available or synthesized 3-substituted pyridine, such as 3-(3-methoxybenzyl)pyridine.

Step 2: Catalytic Hydrogenation

-

In a high-pressure reaction vessel, dissolve the 3-(3-methoxybenzyl)pyridine precursor in a suitable solvent, such as methanol or ethanol.

-

Add a hydrogenation catalyst, for example, platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C).

-

Acidify the mixture with hydrochloric acid (HCl) to facilitate the reaction and form the hydrochloride salt in situ.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

-

Stir the reaction mixture at room temperature or with gentle heating for a specified period (e.g., 24-48 hours) until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After completion, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3-(3-Methoxybenzyl)piperidine Hydrochloride.

Step 3: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the pure 3-(3-Methoxybenzyl)piperidine Hydrochloride.

Potential Mechanism of Action in Neuroscience

While the specific pharmacological profile of 3-(3-Methoxybenzyl)piperidine Hydrochloride is not extensively documented, the piperidine scaffold is a key feature in many compounds targeting central nervous system (CNS) receptors. Based on the structure and the known activities of related piperidine derivatives, this compound is likely to interact with one or more of the following receptor systems.[7]

Sigma (σ) Receptors

Sigma receptors, particularly the σ₁ subtype, are intracellular chaperones at the endoplasmic reticulum-mitochondrion interface and are implicated in a wide range of cellular functions, including neuronal signaling, plasticity, and survival. Many piperidine-containing compounds exhibit high affinity for sigma receptors.

Dopamine (DA) Receptors

Dopamine receptors are crucial for motor control, motivation, reward, and cognition. Piperidine derivatives are found in many antipsychotic and anti-Parkinsonian drugs that target dopamine D₂-like receptors.

Serotonin (5-HT) Receptors

Serotonin receptors are involved in mood, anxiety, cognition, and sleep. The piperidine moiety is present in various antidepressants and anxiolytics that act on serotonin receptors, particularly the 5-HT₁A and 5-HT₂A subtypes.[8]

Inferred Receptor Binding Affinity

The following table presents plausible, inferred binding affinities based on the activities of structurally similar piperidine-based compounds found in the literature. Note: These are not experimentally determined values for 3-(3-Methoxybenzyl)piperidine Hydrochloride and should be considered as a guide for initial experimental design.

| Receptor Target | Predicted Affinity (Ki) | Rationale based on Structurally Similar Compounds |